Technical Guide: Structure Elucidation of 1-(4-Methyl-1,3-thiazol-2-yl)piperazine
Technical Guide: Structure Elucidation of 1-(4-Methyl-1,3-thiazol-2-yl)piperazine
[1]
Executive Summary & Molecule Profile[2][3]
The compound 1-(4-Methyl-1,3-thiazol-2-yl)piperazine (CAS: 40615-11-0) represents a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for antipsychotics, kinase inhibitors, and antimicrobial agents.[1] Its structure combines a basic piperazine ring with an electron-rich 1,3-thiazole heteroaromatic system.[1]
Precise structural elucidation of this molecule requires navigating two specific analytical challenges:
-
Tautomeric Ambiguity: Confirming the amino-thiazole connectivity (2-position) versus potential regioisomers.
-
Conformational Mobility: The piperazine ring exhibits chair-boat interconversion, often broadening NMR signals at room temperature.[1][2]
Physicochemical Profile
| Property | Value | Note |
| Formula | ||
| Exact Mass | 183.0830 Da | Monoisotopic |
| Topological Polar Surface Area | 56.4 | Blood-Brain Barrier permeable range |
| pKa (Calc) | ~8.5 (Piperazine NH) | Secondary amine is the primary basic center |
Synthetic Origin & Impurity Logic[2]
To validate the structure, one must understand its origin.[2] The presence of specific impurities provides "negative proof" of the structure.[2]
Primary Synthesis Route (Hantzsch Condensation): The most robust synthesis involves the condensation of 1-piperazinecarbothioamide with chloroacetone .[2]
-
Mechanism: The sulfur atom of the thioamide attacks the
-carbon of chloroacetone, followed by cyclodehydration.[2] -
Key Impurity Marker: Uncyclized intermediate (linear thioether) or bis-alkylation products.[1][2]
Alternative Route (
-
Key Impurity Marker: 1,4-bis(4-methylthiazol-2-yl)piperazine (dimer).[1]
Elucidation Workflow (DOT Visualization)
Caption: Step-by-step structural elucidation workflow prioritizing mass accuracy and NMR connectivity.
Mass Spectrometry (HRMS) & Fragmentation[2]
Protocol: Dissolve 0.1 mg sample in MeOH:H2O (1:1) + 0.1% Formic Acid.[1][2] Direct infusion into Q-TOF or Orbitrap.[1][2]
Primary MS Data[1][2]
-
Parent Ion
: Calculated: 184.0903 m/z | Accepted Error: < 5 ppm. -
Isotopic Pattern: The
isotope peak (M+2) should be approximately 4.5% of the base peak intensity, confirming the presence of one sulfur atom.[2]
Diagnostic Fragmentation (MS/MS)
The fragmentation pattern is critical for distinguishing this from isomers (e.g., 4-methyl-5-piperazinyl thiazole).[1]
-
Piperazine Loss (Neutral Loss): Cleavage of the C(2)-N bond is difficult due to partial double bond character.[1][2] However, high energy collision leads to loss of the piperazine ring.[2]
-
Thiazole Cleavage (RDA): Retro-Diels-Alder type cleavage of the thiazole ring is characteristic.[1][2]
-
Methyl Radical Loss:
is observed but usually low intensity.[1][2]
Key Fragments:
-
m/z ~114: 2-amino-4-methylthiazole cation (Characteristic core retention).[1]
-
m/z ~99: Thiazole ring fragment (loss of methyl + amino group).[2]
Caption: Proposed ESI-MS/MS fragmentation pathway for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][4][5][6][7]
This is the definitive method for elucidation.
Solvent Choice:
-
DMSO-d6: Preferred. It prevents exchange of the secondary amine proton (NH) and ensures solubility of potential salt forms.[2]
-
CDCl3: Acceptable for free base, but NH peak may be broad or invisible.[2]
H NMR Assignments (400 MHz, DMSO-d6)
The spectrum must show four distinct signal environments.
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| H-5 (Thiazole) | 6.30 - 6.35 | Singlet (s) | 1H | Diagnostic. Highly shielded compared to neutral thiazole (usually >7.[1]0) due to electron donation from the N-piperazine lone pair.[1][2] |
| Piperazine ( | 3.30 - 3.45 | Triplet (t) or Broad | 4H | Protons |
| Piperazine ( | 2.75 - 2.85 | Triplet (t) | 4H | Distal protons |
| Methyl ( | 2.10 - 2.15 | Singlet (s) | 3H | Characteristic methyl on heteroaromatic ring.[1][2] |
| Amine (NH) | ~2.0 - 3.0 | Broad (br) | 1H | Variable.[1][2] Depends on water content and concentration.[1][2] |
Critical Validation Step (Integration Check): The ratio of the Methyl singlet (3H) to the Thiazole singlet (1H) must be exactly 3:[2]1. Any deviation suggests an impurity (e.g., des-methyl analog).[1][2]
C NMR Assignments (100 MHz, DMSO-d6)
| Carbon | Shift ( | Type | Assignment Logic |
| C-2 | 169.0 - 171.0 | Quaternary | Highly deshielded due to attachment to two nitrogens and sulfur (guanidine-like character).[1] |
| C-4 | 148.0 - 150.0 | Quaternary | Substituted by Methyl group.[1] |
| C-5 | 102.0 - 104.0 | CH | Shielded aromatic carbon (beta to the exocyclic nitrogen).[1] |
| Pip ( | 49.0 - 51.0 | Proximal to thiazole.[1][2] | |
| Pip ( | 45.0 - 46.0 | Distal (next to NH).[1][2] | |
| Methyl | 17.0 - 18.0 | Typical heteroaromatic methyl.[1][2] |
Vibrational Spectroscopy (FT-IR)[1]
While less specific than NMR, IR confirms functional groups and solid-state form (polymorphs).[1][2]
Method: ATR (Attenuated Total Reflectance) on neat solid.[1][2]
-
3250 - 3350 cm
: N-H stretching (secondary amine).[1][2] If this is absent, the piperazine is substituted (wrong structure).[2] -
2800 - 2950 cm
: C-H stretching (aliphatic piperazine and methyl).[1][2] -
1530 - 1560 cm
: C=N stretching (Thiazole ring).[1][2] This band is sensitive to the conjugation with the piperazine nitrogen.[2] -
600 - 800 cm
: C-S stretching vibrations (fingerprint region).
References
-
PubChem Compound Summary. "1-(4-Methyl-1,3-thiazol-2-yl)piperazine (CID 14479872)".[1] National Center for Biotechnology Information.[1][2] Accessed Oct 2023.[1][2] [Link][2]
-
Eicher, T., & Hauptmann, S. (2003).[2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][2] (Reference for Hantzsch Thiazole Synthesis mechanisms).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2][3] (Reference for NMR chemical shift prediction of aminothiazoles).
-
Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017).[2] Principles of Instrumental Analysis. Cengage Learning.[1][2] (Reference for Mass Spectrometry fragmentation logic).
Sources
- 1. 1-(4-Methyl-1,3-thiazol-2-yl)piperazine | C8H13N3S | CID 14479872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
